Benzoic acid, 2-chloro-5-(((1-methylethoxy)(propylthio)methylene)amino)-, 1-methylethyl ester
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Overview
Description
Benzoic acid, 2-chloro-5-(((1-methylethoxy)(propylthio)methylene)amino)-, 1-methylethyl ester is a complex organic compound with a unique structure It is characterized by the presence of a benzoic acid core substituted with chlorine, methylethoxy, and propylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-chloro-5-(((1-methylethoxy)(propylthio)methylene)amino)-, 1-methylethyl ester typically involves multiple steps. The starting material is often benzoic acid, which undergoes chlorination to introduce the chlorine atom at the 2-position. Subsequent reactions involve the introduction of the methylethoxy and propylthio groups through nucleophilic substitution and condensation reactions. The final step involves esterification to form the 1-methylethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the synthesis include chlorinating agents, nucleophiles, and esterification catalysts.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-chloro-5-(((1-methylethoxy)(propylthio)methylene)amino)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 2-chloro-5-(((1-methylethoxy)(propylthio)methylene)amino)-, 1-methylethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-chloro-5-(((1-methylethoxy)(propylthio)methylene)amino)-, 1-methylethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-chloro-5-(((1-methylethoxy)(methylthio)methylene)amino)-, 1-methylethyl ester
- Benzoic acid, 2-chloro-5-(((1-methylethoxy)carbonyl)amino)-, 1-methylethyl ester
Uniqueness
Compared to similar compounds, Benzoic acid, 2-chloro-5-(((1-methylethoxy)(propylthio)methylene)amino)-, 1-methylethyl ester is unique due to the presence of the propylthio group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
135812-50-9 |
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Molecular Formula |
C17H24ClNO3S |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
propan-2-yl 2-chloro-5-[[propan-2-yloxy(propylsulfanyl)methylidene]amino]benzoate |
InChI |
InChI=1S/C17H24ClNO3S/c1-6-9-23-17(22-12(4)5)19-13-7-8-15(18)14(10-13)16(20)21-11(2)3/h7-8,10-12H,6,9H2,1-5H3 |
InChI Key |
VVPNELPNHGOKHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(=NC1=CC(=C(C=C1)Cl)C(=O)OC(C)C)OC(C)C |
Origin of Product |
United States |
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